NSD3-IN-3

NSD3 selectivity NSD2 inhibition SET domain inhibitor

NSD3-IN-3 enables direct inhibition of NSD3 catalytic methyltransferase activity, unlike PWWP1 antagonists or dual NSD2/NSD3 inhibitors. Key applications: - Enzyme assays: Use 1-2 μM (IC50 1.86 μM) - H460 NSCLC cell viability: 2.5-20 μM (48h) - H3K36me3 suppression: 10 μM (48h) in H460/H1299 - SAR starting point: 15-fold improvement over NSD3-IN-1 Supply: Research-grade, documented from patent CN109223795A.

Molecular Formula C15H17N5O2S
Molecular Weight 331.4 g/mol
Cat. No. B15589259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD3-IN-3
Molecular FormulaC15H17N5O2S
Molecular Weight331.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18)
InChIKeyCPVQNKHOVSEOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





NSD3-IN-3 Biochemical and Cellular Profile


NSD3-IN-3 (CAS 445416-12-6) is a small-molecule inhibitor targeting the catalytic SET domain of the histone lysine methyltransferase NSD3 (WHSC1L1), with a reported in vitro IC50 of 1.86 μM against NSD3 . The compound is primarily characterized as a research tool for investigating NSD3-dependent transcriptional regulation and oncogenic signaling in non-small cell lung cancer (NSCLC) models, demonstrating dose-dependent growth inhibition of the H460 NSCLC cell line .

Target NSD3 catalytic SET domain inhibitor
Tool role Investigates NSD3-dependent H3K36me3 transcription programs
Source Patent-derived probe with reported biochemical IC50

NSD3-IN-3 vs. NSD Family Analogs


NSD3 inhibitors are not functionally interchangeable due to fundamentally divergent mechanisms of action and target engagement profiles. NSD3-IN-3 targets the catalytic SET domain to block enzymatic methyltransferase activity , whereas compounds such as BI-9321 function as PWWP1 domain antagonists that disrupt histone binding without inhibiting catalysis [1]. Furthermore, pan-NSD inhibitors like NSD-IN-3 exhibit dual NSD2/NSD3 activity [2], confounding interpretation of NSD3-specific biology. Even within the SET-domain inhibitor class, reported IC50 values vary by orders of magnitude, with earlier-generation compounds showing IC50 values in the hundreds of micromolar range [3]. These mechanistic and potency distinctions mean that substituting one NSD3-targeting agent for another without validation introduces significant experimental variability and risks misattributing phenotypic outcomes.

Domain mismatch PWWP1 antagonists (BI-9321) disrupt chromatin recruitment, not catalytic activity
Dual inhibitors NSD2/NSD3 dual inhibitors may shift H3K36me2/me3 balance differently
Series potency NSD3-IN-1 (28.58 µM) is substantially weaker; verify active analog identity

NSD3-IN-3 Selectivity and Potency Data


Potency Advantage Over NSD3-IN-1

NSD3-IN-3 is reported as a selective NSD3 inhibitor, while its structural analog NSD-IN-3 (CAS 744260-15-9) exhibits dual NSD2/NSD3 inhibitory activity. The dual inhibitor NSD-IN-3 demonstrates IC50 values of 0.81 μM against NSD2-SET and 0.84 μM against NSD3-SET [1]. In contrast, available documentation for NSD3-IN-3 reports only NSD3 inhibitory activity (IC50 = 1.86 μM) , with no reported NSD2 inhibition in the same assay systems. This selectivity difference is critical for studies requiring NSD3-specific target engagement without confounding NSD2 modulation.

Potency vs NSD3-IN-1
Head-to-head
IC50 1.86 µM vs 28.58 µM (15.4-fold difference)
Reported potency improvement within same scaffold
Recombinant NSD3 SET domain assay; n not specified
NSD3 selectivity NSD2 inhibition SET domain inhibitor H3K36 methylation

Intra-Series Potency Ranking

NSD3-IN-3 targets the catalytic SET domain to directly inhibit NSD3 methyltransferase enzymatic activity . In contrast, BI-9321 is a PWWP1 domain antagonist (Kd = 166 nM; cellular IC50 = 1.2 μM in U2OS cells) that disrupts histone interaction without inhibiting catalysis [1]. BI-9321 is inactive against NSD2-PWWP1 and NSD3-PWWP2 [1], whereas NSD3-IN-3's domain selectivity has not been characterized. Importantly, BI-9321 as a single agent fails to suppress NSD3-dependent cancer cell growth or NSD3/cMyc transcriptional programs, unlike NSD3-targeted PROTACs [2]. This functional divergence indicates that PWWP1 antagonism alone is insufficient for robust anti-proliferative effects in NSD3-dependent contexts, whereas catalytic SET domain inhibition (NSD3-IN-3) directly suppresses enzymatic activity and downstream H3K36 methylation .

Intra-series ranking
Head-to-head
Rank 1 of 3: 1.86 µM (NSD3-IN-2: 17.97 µM; NSD3-IN-1: 28.58 µM)
Highest reported potency in this substructure class
Same enzymatic assay conditions
catalytic SET domain PWWP1 domain antagonist enzymatic inhibition histone binding disruption

H3K36me3 Suppression vs. Compound 3

The reported IC50 of 1.86 μM for NSD3-IN-3 represents a significant potency improvement over earlier-generation NSD3 SET domain inhibitors. The pan-NSD inhibitor BIX-01294 differentially inhibits NSD3 with IC50 values in the range of 40–112 μM [1]. More recently, compound 13i was reported to inhibit NSD3 activity with an IC50 of 287 μM in vitro [2]. While the 1.86 μM potency of NSD3-IN-3 is moderate compared to optimized clinical candidates, it provides over 20-fold improvement relative to BIX-01294 and over 150-fold improvement relative to 13i, positioning it as a suitable tool compound for mechanistic studies requiring sub-10 μM cellular activity.

H3K36me3 vs Compound 3
Cross-study
Complete H3K36me3 suppression at 10 µM (H460/H1299); Compound 3 reduces H3K36me2 at 100 nM
Distinct methylation mark engagement profiles
No direct comparative data for H3K36me3; context-dependent
NSD3 catalytic inhibition IC50 comparison SET domain potency

Anti-Proliferative Activity vs. Compound 13i

In cellular assays using NSCLC models, NSD3-IN-3 (referred to as Compound B2 in the patent) at 0–10 μM for 48 hours completely suppresses H3K36me3 modification in H460 and H1299 cells at the 10 μM concentration, and inhibits H460 cell proliferation dose-dependently across 2.5–20 μM . In contrast, NSD-IN-3 (Compound 3) inhibits H3K36 dimethylation (H3K36me2) at 100 nM and induces S-phase cell cycle arrest and apoptosis in NSCLC cells [1]. The differential histone mark specificity (H3K36me3 for NSD3-IN-3 vs H3K36me2 for NSD-IN-3) suggests distinct downstream transcriptional consequences despite shared cellular model systems. Both compounds demonstrate anti-proliferative activity, but the primary biomarker readouts differ, which may influence experimental endpoint selection.

Anti-proliferation vs 13i
Cross-study
NSD3-IN-3 inhibits H460 growth at 2.5–20 µM; 13i GI50 36.5 µM (JIMT1)
Cell-model endpoint context differs between compounds
Different cell lines; verify in target model
H3K36me3 inhibition H3K36me2 inhibition cell cycle arrest apoptosis induction

SET Domain vs. PWWP1 Domain Targeting

No direct head-to-head comparative studies between NSD3-IN-3 and any of the identified comparators (NSD-IN-3, BI-9321, BIX-01294, 13i) have been published. All differentiation claims presented above derive from cross-study comparisons with inherent assay variability limitations. Furthermore, no peer-reviewed publications reporting in vivo pharmacokinetic, pharmacodynamic, or efficacy data for NSD3-IN-3 were identified in the search. The available data are restricted to in vitro enzymatic IC50 and cellular proliferation assays in NSCLC cell lines, primarily sourced from patent documentation and vendor datasheets [1]. The absence of selectivity profiling against other NSD family members (NSD1, NSD2) and other histone methyltransferases limits definitive claims regarding NSD3-IN-3's selectivity window.

SET vs PWWP1 domain
Class-level
Catalytic inhibition (IC50 1.86 µM) vs reader domain antagonist (Kd 166 nM, BI-9321)
Different mechanisms: methyltransferase activity vs chromatin recruitment
Select tool based on experimental question
data limitations comparative studies needed in vivo PK/PD unknown

NSD3-IN-3 Research Applications


SET Domain Inhibition in Lung Cancer Models

NSD3-IN-3 is the preferred tool compound for experiments requiring NSD3-specific target validation in cellular models where NSD2 inhibition would confound results. As established in the selectivity differentiation evidence, NSD3-IN-3 is reported only for NSD3 activity , whereas the close analog NSD-IN-3 exhibits dual NSD2/NSD3 inhibition (IC50 = 0.81 μM and 0.84 μM, respectively) [1]. Use NSD3-IN-3 at 2.5–20 μM for 48-hour treatments to assess NSD3-dependent proliferation and H3K36me3 suppression in NSCLC cell lines .

H3K36me3 Gene Repression in NSCLC Models

NSD3-IN-3 is the appropriate selection for studies investigating the biological consequences of direct catalytic SET domain inhibition, as opposed to PWWP1 domain antagonism. While BI-9321 disrupts histone binding without inhibiting catalysis and fails to suppress NSD3-dependent cancer cell growth as a single agent [1], NSD3-IN-3 directly inhibits methyltransferase activity and demonstrates dose-dependent anti-proliferative effects in H460 cells . This mechanistic distinction is critical for functional studies of NSD3 enzymatic activity.

SET vs. PWWP1 Domain Inhibition Mechanisms

NSD3-IN-3 is validated for cellular assays in NSCLC models, particularly H460 and H1299 cell lines, where it suppresses H3K36me3 at 10 μM and inhibits proliferation across 2.5–20 μM concentrations over 48 hours . This makes it suitable for NSD3-dependent phenotypic screening, target engagement biomarker studies, and combination screening with standard-of-care NSCLC therapeutics. Dose-response studies should include concentrations spanning 0–20 μM with 48-hour incubation periods to capture the full dynamic range of H3K36me3 suppression and growth inhibition.

SAR Expansion from NSD3-IN- Scaffold

NSD3-IN-3 serves as a benchmark compound for evaluating novel NSD3 inhibitors due to its reported potency of 1.86 μM , which provides a significant improvement over earlier-generation compounds such as BIX-01294 (IC50 = 40–112 μM) [2] and 13i (IC50 = 287 μM) [3]. Researchers developing next-generation NSD3 inhibitors should include NSD3-IN-3 as a comparator in enzymatic and cellular assays to establish potency improvements and to benchmark cellular H3K36me3 suppression activity.

Application
Selection Property
Validation Focus
SET domain inhibition in lung cancer models
NSD3 catalytic SET domain inhibitor
Confirm H3K36me3 suppression and target engagement
H3K36me3 gene repression in NSCLC models
H3K36me3 mark suppressor
Validate specificity via chromatin and transcriptomic analysis
SET vs PWWP1 domain differentiation
Catalytic inhibitor vs reader antagonist comparator
Compare methyltransferase inhibition and chromatin recruitment
SAR expansion from NSD3-IN- scaffold
Lead scaffold with reported potency improvement
Confirm selectivity over NSD2 and other methyltransferases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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